molecular formula C12H16N4OS B241239 5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine

5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine

Cat. No. B241239
M. Wt: 264.35 g/mol
InChI Key: BFEAGRXMOSLUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Mechanism of Action

The mechanism of action of 5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine is not fully understood. However, it has been suggested that it may inhibit fungal growth by interfering with the biosynthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine are not well studied. However, it has been suggested that it may have low toxicity and high selectivity towards fungi, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

The advantages of using 5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine in lab experiments include its potential as a selective antifungal agent and its ease of synthesis. However, its limitations include the lack of understanding of its mechanism of action and its potential toxicity towards non-target organisms.

Future Directions

For the study of 5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine include:
1. Further studies on its mechanism of action and selectivity towards fungi.
2. Investigation of its potential as a plant growth regulator and pesticide.
3. Synthesis of novel derivatives with improved properties.
4. Study of its potential as a building block for the synthesis of novel materials.
5. Investigation of its potential as a corrosion inhibitor.
Conclusion:
In conclusion, 5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine is a promising compound with potential applications in various fields. Further studies are needed to fully understand its mechanism of action and potential applications. Its ease of synthesis and low toxicity make it a promising candidate for further study.

Synthesis Methods

The synthesis of 5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine can be achieved through a multistep process. The first step involves the reaction of 4-methylphenol with epichlorohydrin to form 3-(4-methylphenoxy)propyl chloride. The second step involves the reaction of 3-(4-methylphenoxy)propyl chloride with thiosemicarbazide to form 5-{[3-(4-methylphenoxy)propyl]sulfanyl}-1,2,4-triazole. The final step involves the reaction of 5-{[3-(4-methylphenoxy)propyl]sulfanyl}-1,2,4-triazole with ammonia to form 5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine.

Scientific Research Applications

5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine has potential applications in medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been studied for its potential as an antifungal agent. In agriculture, it has been studied for its potential as a plant growth regulator and pesticide. In material science, it has been studied for its potential as a corrosion inhibitor and as a building block for the synthesis of novel materials.

properties

Molecular Formula

C12H16N4OS

Molecular Weight

264.35 g/mol

IUPAC Name

3-[3-(4-methylphenoxy)propylsulfanyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C12H16N4OS/c1-9-3-5-10(6-4-9)17-7-2-8-18-12-14-11(13)15-16-12/h3-6H,2,7-8H2,1H3,(H3,13,14,15,16)

InChI Key

BFEAGRXMOSLUMZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCCCSC2=NNC(=N2)N

Canonical SMILES

CC1=CC=C(C=C1)OCCCSC2=NNC(=N2)N

Origin of Product

United States

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